molecular formula C11H10N2O3 B3009020 4-(1H-pyrazol-1-ylmethoxy)benzoic acid CAS No. 1006473-73-9

4-(1H-pyrazol-1-ylmethoxy)benzoic acid

Cat. No.: B3009020
CAS No.: 1006473-73-9
M. Wt: 218.212
InChI Key: XJJIRLJNHVPGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-ylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1H-pyrazol-1-ylmethoxy)benzoic acid involves the following steps :

    Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.

    Reaction: The 1-bromo-4-nitrobenzene reacts with 4-aminopyrazole to form 4-bromo-1H-pyrazole.

    Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The pyrazole ring and benzoic acid moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1H-pyrazol-1-ylmethoxy)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring and benzoic acid moiety can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-ylmethyl)benzoic acid
  • 4-(1H-pyrazol-1-yl)benzoic acid
  • 4-(1H-pyrazol-1-ylmethoxy)phenylacetic acid

Uniqueness

4-(1H-pyrazol-1-ylmethoxy)benzoic acid is unique due to its specific structural features, such as the methoxy linker between the pyrazole ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(pyrazol-1-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)9-2-4-10(5-3-9)16-8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJIRLJNHVPGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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